molecular formula C15H13FO2 B13971993 4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde

4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde

Cat. No.: B13971993
M. Wt: 244.26 g/mol
InChI Key: YROKSSBXLJITPH-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13FO2 It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl alcohol and 3-methylbenzaldehyde.

    Reaction: The 4-fluorobenzyl alcohol is first converted to 4-fluorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling: The resulting 4-fluorobenzyl chloride is then reacted with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 4-(4-Fluorobenzyloxy)-3-methylbenzoic acid.

    Reduction: 4-(4-Fluorobenzyloxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyloxy)benzaldehyde
  • 4-(4-Fluorobenzyloxy)phenylboronic acid
  • 4-(4-Fluorobenzyloxy)benzylamine

Uniqueness

4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11-8-13(9-17)4-7-15(11)18-10-12-2-5-14(16)6-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKSSBXLJITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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